molecular formula C18H14Cl2N2O B8760895 Bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol CAS No. 49823-06-5

Bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol

Cat. No. B8760895
CAS RN: 49823-06-5
M. Wt: 345.2 g/mol
InChI Key: RJBZFCXRNVBKIZ-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C18H14Cl2N2O and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

49823-06-5

Molecular Formula

C18H14Cl2N2O

Molecular Weight

345.2 g/mol

IUPAC Name

bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol

InChI

InChI=1S/C18H14Cl2N2O/c1-2-22-12-11-21-17(22)18(23,13-3-7-15(19)8-4-13)14-5-9-16(20)10-6-14/h2-12,23H,1H2

InChI Key

RJBZFCXRNVBKIZ-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CN=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.19 g (0.09 gr.at.) of magnesium and 10.9 g (0.1 mol) of ethyl bromide were converted into a Grignard compound in 50 ml. of refluxing anhydrous tetrahydrofuran. In the course of 5 minutes a solution of 8.46 g (0.09 mol) of 1-vinylimidazole in 20 ml. of anhydrous tetrahydrofuran was added with stirring to the refluxing mixture, after which the reaction mixture was refluxed for another two hours. A suspension of 22.6 g (0.09 mol) of 4,4'-dichlorobenzophenone in 50 ml. of anhydrous tetrahydrofuran was then added and refluxing was continued for 24 hours. The whole procedure was carried out under a nitrogen atmosphere. After cooling, the reaction mixture was poured into a mixture of ice, water and ammonium chloride. The mixture was then extracted with diethyl ether and the extract was washed with water, dried over sodium sulphate and concentrated. The solid residue was twice crystallized from a mixture of isopropyl alcohol and dimethyl formamide. α,α-Bis(p-chlorophenyl)-1-vinylimidazole-2-methanol was obtained. Melting point 173.5°- 174° C.
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2.19 g
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8.46 g
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22.6 g
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Synthesis routes and methods II

Procedure details

At a temperature of -60° to -70° C. and under a nitrogen atmosphere, 25 ml. (0.04 mol) of 15% butyl lithium in n-hexane were added to a solution of 3.2 g (0.034 mol) of 1-vinylimidazole and 4.6 g (0.04 mol) of N,N,N',N'-tetramethylethylenediamine in 75 ml. of anhydrous tetrahydrofuran. The mixture was stirred for 2 hours and then 8.5 g (0.034 mol) of 4,4'-dichlorobenzophenone, dissolved in 75 ml. of anhydrous tetrahydrofuran were added dropwise under the same conditions. The reaction mixture was stirred for 2 hours at -60° to -70° C. and kept standing overnight at room temperature under the nitrogen atmosphere. Then 25 ml. of water and a small amount of acetic acid were added to the reaction mixture and the liquid was distilled off. Water was added to the residue and the solid matter was filtered off. The product was crystallised from a mixture of isopropyl alcohol, dimethylformamide and petroleum ether (boiling range 60°-80° C.). α,α-Bis(p-chlorophenyl)-1-vinylimidazole-2-methanol was obtained. Melting point 173.5°-174° C.
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0.04 mol
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3.2 g
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